molecular formula C26H24N6O3S B11045350 4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11045350
M. Wt: 500.6 g/mol
InChI Key: HFCWXNSEQISZMW-CCVNUDIWSA-N
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Description

4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrol-1-yl group. The methoxymethyl and methoxyphenyl groups are then added through specific substitution reactions. The final step involves the formation of the carbohydrazide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxymethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
  • **4-(Methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Uniqueness

The uniqueness of 4-(methoxymethyl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in its biological applications.

Properties

Molecular Formula

C26H24N6O3S

Molecular Weight

500.6 g/mol

IUPAC Name

4-(methoxymethyl)-N-[(E)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H24N6O3S/c1-16-12-18(15-34-2)21-23(32-10-4-5-11-32)24(36-26(21)29-16)25(33)31-28-14-19-13-27-30-22(19)17-6-8-20(35-3)9-7-17/h4-14H,15H2,1-3H3,(H,27,30)(H,31,33)/b28-14+

InChI Key

HFCWXNSEQISZMW-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(NN=C3)C4=CC=C(C=C4)OC)N5C=CC=C5)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(NN=C3)C4=CC=C(C=C4)OC)N5C=CC=C5)COC

Origin of Product

United States

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